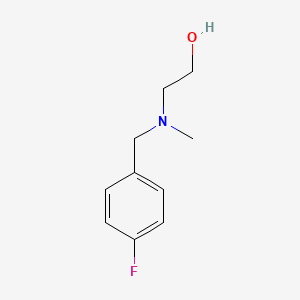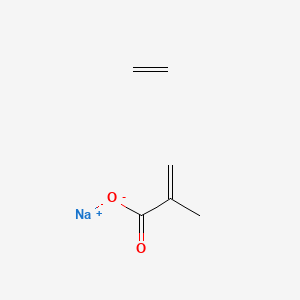
Sodium;ethene;2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;ethene;2-methylprop-2-enoate is a copolymer that combines the properties of both 2-propenoic acid, 2-methyl- and ethene. This compound is commonly used in various industrial applications due to its unique chemical properties, such as its ability to form strong, flexible films and its resistance to various environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;ethene;2-methylprop-2-enoate typically involves a free radical polymerization process. This process includes the following steps:
Initiation: A free radical initiator, such as benzoyl peroxide, is used to start the polymerization reaction.
Propagation: The free radicals react with the monomers (2-propenoic acid, 2-methyl- and ethene) to form a growing polymer chain.
Termination: The reaction is terminated by combining two free radicals, resulting in the formation of the final polymer.
Industrial Production Methods
In industrial settings, the production of this copolymer is carried out in large-scale reactors under controlled conditions. The reaction temperature is typically maintained between 60-80°C, and the pressure is kept at a level that ensures the proper mixing of the monomers. The final product is then purified and dried to obtain the desired polymer .
化学反应分析
Types of Reactions
Sodium;ethene;2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, such as potassium permanganate, to introduce functional groups like hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, such as halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, carboxylated, and halogenated derivatives of the original polymer .
科学研究应用
Sodium;ethene;2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound dressings and tissue engineering.
作用机制
The mechanism of action of Sodium;ethene;2-methylprop-2-enoate involves its ability to form strong intermolecular interactions with various substrates. The polymer chains can interact with other molecules through hydrogen bonding, van der Waals forces, and ionic interactions. These interactions contribute to the polymer’s adhesive properties and its ability to form stable films .
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: This compound has similar properties but differs in its ester functional group, which affects its solubility and reactivity.
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, sodium salt: This polymer includes an aromatic ring, which enhances its thermal stability and mechanical strength.
Uniqueness
Sodium;ethene;2-methylprop-2-enoate is unique due to its combination of flexibility, chemical resistance, and film-forming ability. These properties make it suitable for a wide range of applications, from industrial coatings to biomedical devices .
属性
CAS 编号 |
25608-26-8 |
|---|---|
分子式 |
C6H9NaO2 |
分子量 |
136.12 g/mol |
IUPAC 名称 |
sodium;ethene;2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H4.Na/c1-3(2)4(5)6;1-2;/h1H2,2H3,(H,5,6);1-2H2;/q;;+1/p-1 |
InChI 键 |
MXNUCYGENRZCBO-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)[O-].C=C.[Na+] |
规范 SMILES |
CC(=C)C(=O)[O-].C=C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


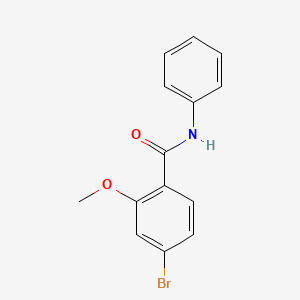
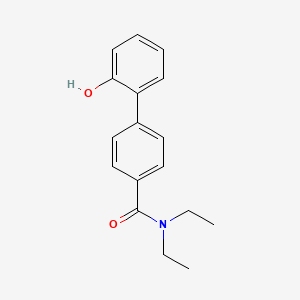
![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)
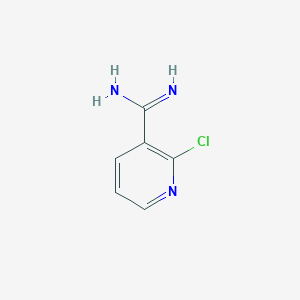
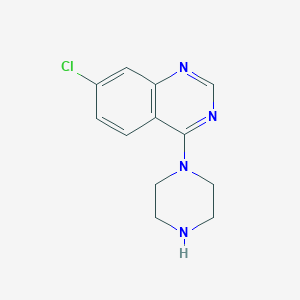
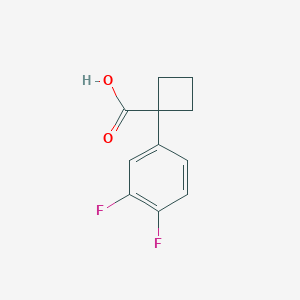
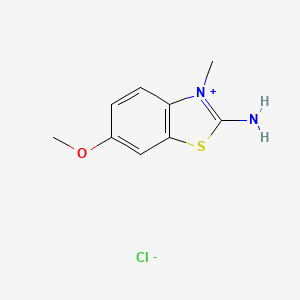
![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)
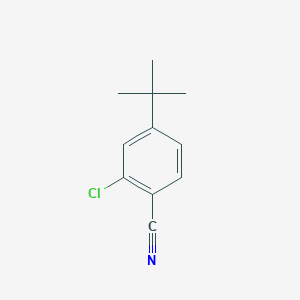
![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)
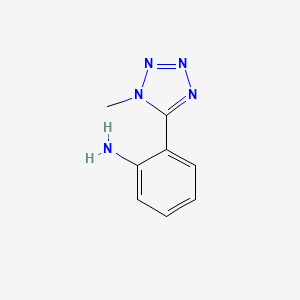
![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)
